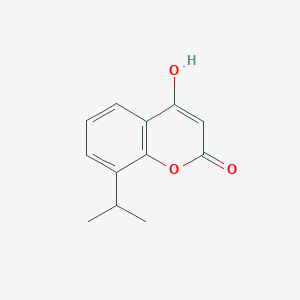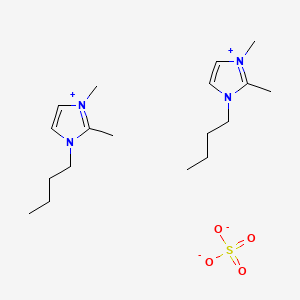
Bis(1-butyl-2,3-dimethyl-1H-imidazol-3-ium) sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-butyl-2,3-dimethyl-1H-imidazol-3-ium) sulfate is an ionic liquid composed of two 1-butyl-2,3-dimethylimidazolium cations and one sulfate anion. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-butyl-2,3-dimethyl-1H-imidazol-3-ium) sulfate typically involves the reaction of 1-butyl-2,3-dimethylimidazole with sulfuric acid. The process can be summarized as follows:
Starting Materials: 1-butyl-2,3-dimethylimidazole and sulfuric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The resulting product is purified using techniques such as recrystallization or distillation to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to achieve high yields and efficiency. The use of automated systems and advanced purification methods ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(1-butyl-2,3-dimethyl-1H-imidazol-3-ium) sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The imidazolium cations can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce a wide range of imidazolium derivatives.
Scientific Research Applications
Bis(1-butyl-2,3-dimethyl-1H-imidazol-3-ium) sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound is employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Medicine: Research has explored its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is utilized in processes such as electroplating, battery production, and as a lubricant in high-temperature applications.
Mechanism of Action
The mechanism of action of Bis(1-butyl-2,3-dimethyl-1H-imidazol-3-ium) sulfate involves its interaction with various molecular targets and pathways. The imidazolium cations can interact with negatively charged species, while the sulfate anion can participate in hydrogen bonding and electrostatic interactions. These interactions contribute to the compound’s effectiveness as a solvent, catalyst, and antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
1-butyl-3-methylimidazolium chloride: Another ionic liquid with similar properties but different anion.
1-butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide: Known for its high thermal stability and low viscosity.
1-butyl-3-methylimidazolium tetrafluoroborate: Used in various electrochemical applications.
Uniqueness
Bis(1-butyl-2,3-dimethyl-1H-imidazol-3-ium) sulfate stands out due to its unique combination of thermal stability, solubility, and reactivity. Its sulfate anion provides distinct properties compared to other imidazolium-based ionic liquids, making it suitable for specific applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C18H34N4O4S |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;sulfate |
InChI |
InChI=1S/2C9H17N2.H2O4S/c2*1-4-5-6-11-8-7-10(3)9(11)2;1-5(2,3)4/h2*7-8H,4-6H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
CWGRURIQZSAIAQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCN1C=C[N+](=C1C)C.CCCCN1C=C[N+](=C1C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


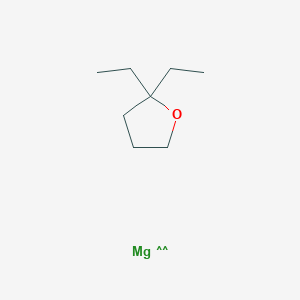
![2,2'-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B12537236.png)
![1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B12537240.png)
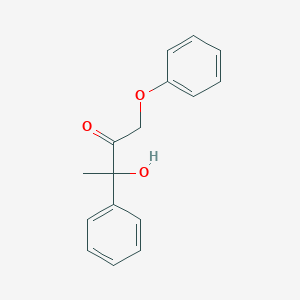


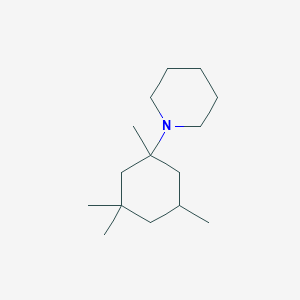
![9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-](/img/structure/B12537280.png)

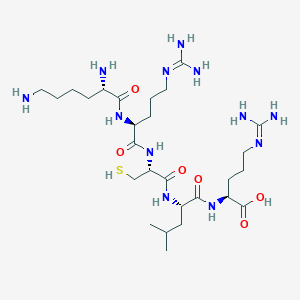
![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)
![4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12537318.png)
![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)
